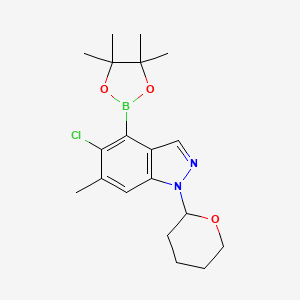
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycarbonylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxycarbonylphenylzinc bromide can be synthesized through the reaction of 2-bromobenzoic acid methyl ester with zinc in the presence of a suitable catalyst in THF. The reaction typically involves the use of a halogen-metal exchange process, where the bromine atom is replaced by a zinc atom, forming the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxycarbonylphenylzinc bromide involves large-scale halogen-metal exchange reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and solvents to prevent contamination and ensure the stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Addition reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used in reactions with 2-Methoxycarbonylphenylzinc bromide include:
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used as the solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving 2-Methoxycarbonylphenylzinc bromide include:
Biaryl compounds: Formed through coupling reactions.
Alcohols: Formed through addition reactions with carbonyl compounds.
Esters and amides: Formed through nucleophilic substitution reactions with acyl chlorides and anhydrides.
Applications De Recherche Scientifique
2-Methoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:
Organic synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Medicinal chemistry: Employed in the development of new drug candidates and bioactive compounds.
Material science: Utilized in the preparation of functional materials and polymers.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of 2-Methoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenylzinc bromide: Similar in structure but lacks the carbonyl group.
2-(Methoxycarbonyl)phenylzinc iodide: Similar in structure but contains an iodine atom instead of bromine.
Uniqueness
2-Methoxycarbonylphenylzinc bromide is unique due to the presence of both the methoxycarbonyl group and the zinc-bromide moiety, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions makes it a valuable reagent in various fields of research.
Propriétés
IUPAC Name |
bromozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.BrH.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFHVJCSKNMLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)


![4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]](/img/structure/B6294782.png)


![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6294799.png)





